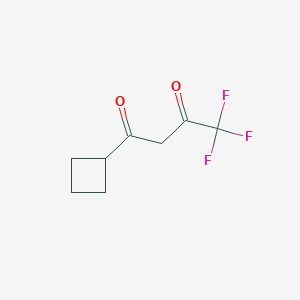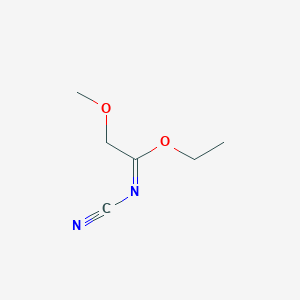
(Z)-(ethyl N-cyano-2-methoxyethanecarboximidate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) is an organic compound characterized by its unique structural configuration. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure includes an ethyl group, a cyano group, and a methoxyethanecarboximidate moiety, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) typically involves the reaction of ethyl cyanoacetate with methoxyethanamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is usually heated to a temperature of around 60-80°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of (Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted methoxyethanecarboximidates.
Wissenschaftliche Forschungsanwendungen
(Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The pathways involved may include inhibition of key metabolic enzymes, leading to altered cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-(ethyl N-cyano-2-methoxyethanecarboxylate)
- (Z)-(ethyl N-cyano-2-ethoxyethanecarboximidate)
- (Z)-(methyl N-cyano-2-methoxyethanecarboximidate)
Uniqueness
(Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and efficacy in various applications.
Eigenschaften
Molekularformel |
C6H10N2O2 |
|---|---|
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
ethyl N-cyano-2-methoxyethanimidate |
InChI |
InChI=1S/C6H10N2O2/c1-3-10-6(4-9-2)8-5-7/h3-4H2,1-2H3 |
InChI-Schlüssel |
XTDUAIGXINLHTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=NC#N)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


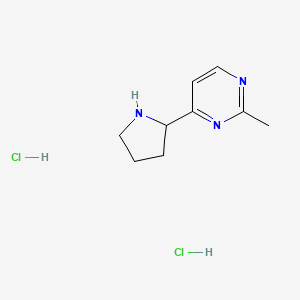
![2-[3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B12308066.png)
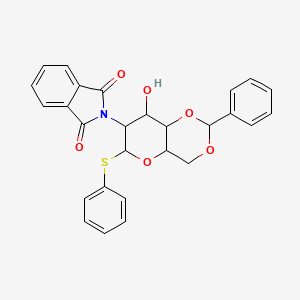
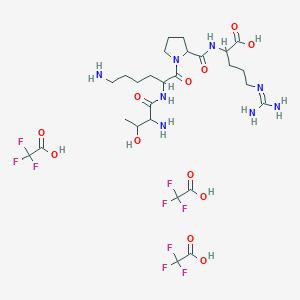
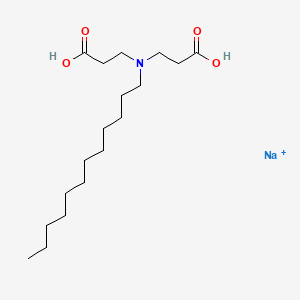
![5-[3-Amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile](/img/structure/B12308083.png)
![7-Hydroxy-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one](/img/structure/B12308088.png)
![Chlororuthenium(2+);cyclohexane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;trifluoroborane;fluoride](/img/structure/B12308094.png)
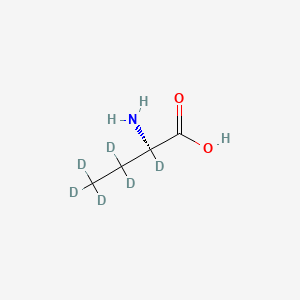
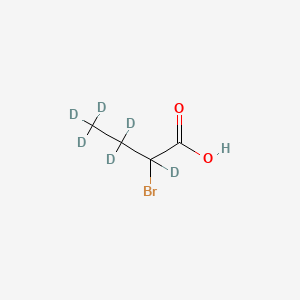
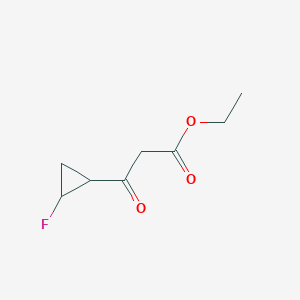
![2-[(2-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride](/img/structure/B12308122.png)
